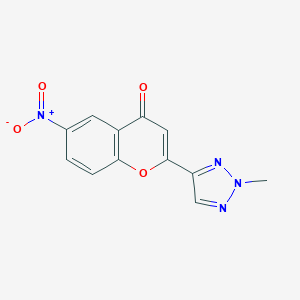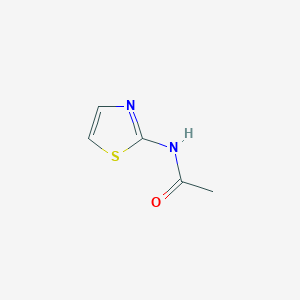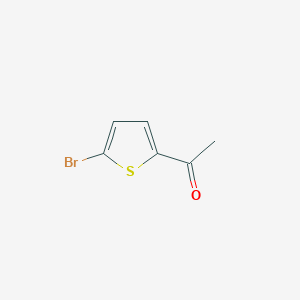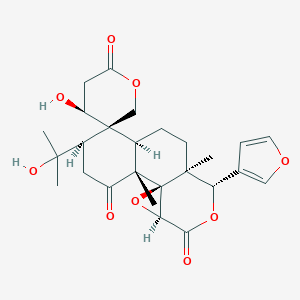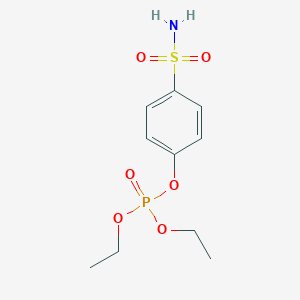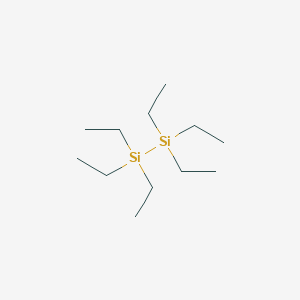
6-Methoxyaurone epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyaurone epoxide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a derivative of the natural product, 6-Methoxyaurone, which is found in a variety of plant species. The epoxide form of 6-Methoxyaurone has been synthesized in the laboratory and has been shown to have interesting properties that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 6-Methoxyaurone epoxide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has also been shown to have antioxidant activity, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
In addition to its potential as an anticancer agent, 6-Methoxyaurone epoxide has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as arthritis. It has also been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Methoxyaurone epoxide in lab experiments is that it is relatively easy to synthesize in the laboratory. This compound also has interesting properties that make it a promising candidate for further research. However, one limitation of using this compound in lab experiments is that it is not yet fully understood how it interacts with biological systems. More research is needed to determine the optimal conditions for using this compound in lab experiments.
Future Directions
There are many potential future directions for research on 6-Methoxyaurone epoxide. One area of interest is its potential as an anticancer agent. More research is needed to determine the optimal conditions for using this compound in cancer treatment, as well as its potential side effects. Another area of interest is its potential as a treatment for inflammatory and neurodegenerative diseases. Further research is needed to determine the optimal conditions for using this compound in these applications. Finally, more research is needed to fully understand the mechanism of action of 6-Methoxyaurone epoxide in biological systems.
Synthesis Methods
The synthesis of 6-Methoxyaurone epoxide involves several steps. The starting material is 6-Methoxyaurone, which is first converted to a diol intermediate. This intermediate is then treated with a peracid, such as m-chloroperbenzoic acid, to form the epoxide. The reaction conditions must be carefully controlled to ensure that the desired product is obtained in high yield and purity.
Scientific Research Applications
6-Methoxyaurone epoxide has been the subject of scientific research due to its potential applications in various fields. One area of interest is its potential as an anticancer agent. Studies have shown that this compound has cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of 6-Methoxyaurone epoxide in cancer cells is not fully understood, but it is believed to involve the induction of apoptosis, or programmed cell death.
properties
CAS RN |
10173-78-1 |
|---|---|
Product Name |
6-Methoxyaurone epoxide |
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
6-methoxy-3'-phenylspiro[1-benzofuran-2,2'-oxirane]-3-one |
InChI |
InChI=1S/C16H12O4/c1-18-11-7-8-12-13(9-11)19-16(14(12)17)15(20-16)10-5-3-2-4-6-10/h2-9,15H,1H3 |
InChI Key |
XQNZZUOCNPCTPY-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C3(O2)C(O3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3(O2)C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



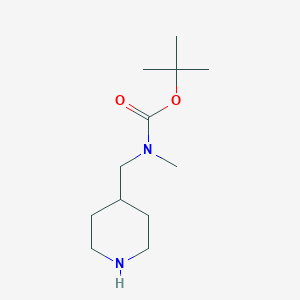

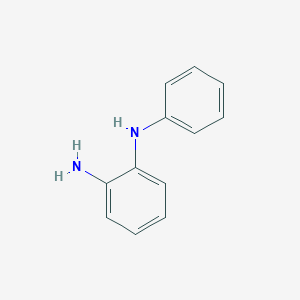


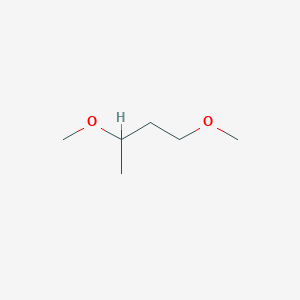
![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate](/img/structure/B160162.png)

